molecular formula C15H18N4O3 B2853575 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034578-68-0

1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2853575
CAS RN: 2034578-68-0
M. Wt: 302.334
InChI Key: XYZCGFFVNSUVCY-UHFFFAOYSA-N
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Description

1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound used in scientific research for its potential therapeutic applications. This compound is also known as VU0418506 and belongs to the class of pyrrolidinyl-ethanone derivatives.

Mechanism of Action

The mechanism of action of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves the binding of the compound to the allosteric site of the mGluR5 receptor. This binding enhances the activity of the receptor and leads to the activation of downstream signaling pathways. This activation results in the modulation of synaptic plasticity and neurotransmitter release, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone are related to its modulation of the mGluR5 receptor. This compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is important for learning and memory. It also increases dopamine release in the prefrontal cortex, which is involved in cognitive function and motivation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in lab experiments are its specificity and potency as a positive allosteric modulator of the mGluR5 receptor. This compound can be used to study the role of the mGluR5 receptor in various diseases and to develop new therapies targeting this receptor. The limitations of using this compound include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone include the development of new compounds with improved potency and selectivity for the mGluR5 receptor. Further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications in various diseases. Additionally, research can focus on the role of the mGluR5 receptor in other neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves the reaction of 3-methoxypyrazine-2-carboxylic acid with 1-(pyrrolidin-1-yl)ethanone in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). This reaction leads to the formation of an intermediate which is further reacted with 1H-pyrrole-1-carboxylic acid to give the final product.

Scientific Research Applications

1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) which is involved in regulating synaptic plasticity and neurotransmitter release.

properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-21-14-15(17-6-5-16-14)22-12-4-9-19(10-12)13(20)11-18-7-2-3-8-18/h2-3,5-8,12H,4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZCGFFVNSUVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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